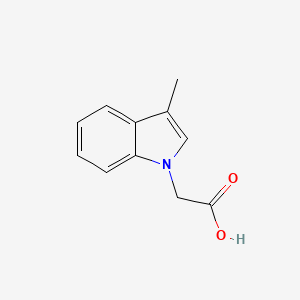

2-(3-甲基-1H-吲哚-1-基)乙酸

描述

2-(3-methyl-1H-indol-1-yl)acetic acid is an indolyl carboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by an indol-1-yl group . It is functionally related to acetic acid . It is a novel indole compound, which possessed high efficacy against many cancers xenografted in mice without obvious toxicity .

Synthesis Analysis

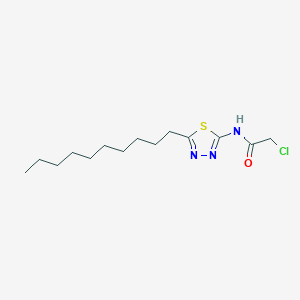

The synthesis of similar compounds involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The newly synthesized compound structures were characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 174-176°C . The InChI Code is 1S/C11H11NO2/c1-8-6-12(7-11(13)14)10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,13,14) .科学研究应用

新颖的氧化和结构见解

吲哚衍生物的氧化和硝化: Morales-Ríos、Bucio-Vásquez 和 Joseph-Nathan (1993) 的一项研究探索了 1,3-二取代吲哚衍生物的氧化与硝化,从而产生了新型功能化 2-羟基吲哚啉。该研究有助于理解吲哚衍生物在不同条件下的化学行为 (Morales-Ríos, Bucio-Vásquez, & Joseph-Nathan, 1993).

晶体结构分析: Li、Liang 和 Tai (2009) 对乙酸中 (S)-2-氨基-3-(1H-吲哚-3-基)丙酸盐的晶体结构的研究揭示了分子几何形状和在分子设计和药物学中的应用潜力 (Li, Liang, & Tai, 2009).

化学合成和衍生物

分子内 Ugi 反应: Ghandi、Zarezadeh 和 Taheri (2012) 描述了通过分子内 Ugi 反应合成吲哚酮哌嗪衍生物,展示了吲哚衍生物在创建复杂有机化合物方面的多功能性 (Ghandi, Zarezadeh, & Taheri, 2012).

晶体结构和 Hirshfeld 表面分析: Mamatha 等人 (2017) 对邻甲苯氧基乙酸 (1H-吲哚-3-基-亚甲基)-肼的研究展示了吲哚衍生物的结构分析,这对于了解其物理和化学性质至关重要 (Mamatha et al., 2017).

生物学应用和相互作用

生长素活性与分子结构: Antolić 等人 (2004) 讨论了 2-甲基吲哚-3-乙酸的生长素活性,提供了对吲哚衍生物在植物生长调节中的生物学作用的见解 (Antolić et al., 2004).

吲哚衍生物的合成和生物学评估: Muralikrishna 等人 (2014) 对包括其抗菌活性在内的各种吲哚衍生物的合成和生物学评估的研究,突出了这些化合物的潜在医学应用 (Muralikrishna et al., 2014).

标记和载体连接的生长素: Ilić 等人 (2005) 引入了吲哚-3-乙酸的 5-和 6-(2-氨基乙基)-衍生物用于生物化学中的新型研究工具,展示了吲哚衍生物在科学研究中的适应性 (Ilić et al., 2005).

植物组织中的定量分析: Vine 等人 (1987) 开发了一种同时定量植物组织中吲哚-3-乙酸的方法,展示了吲哚衍生物在植物生理学研究中的重要性 (Vine et al., 1987).

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .

安全和危害

Safety measures include washing skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

未来方向

The indole framework is one of the most widely distributed heterocyclic nuclei in both natural and synthetic compounds . Due to their dynamic properties, they have been placed in a unique platform of nitrogenous heterocyclic compounds and enhance the interest of the scientist all over the world towards the preparation of the novel indole derivatives . Hence, these substituted phenyl rings considered as a perfect side chain for the indole nucleus for the development of the new antioxidant agents .

生化分析

Biochemical Properties

They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-(3-methylindol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-6-12(7-11(13)14)10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLWRCXHRFTJTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

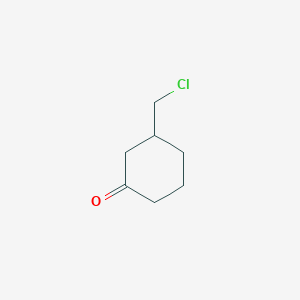

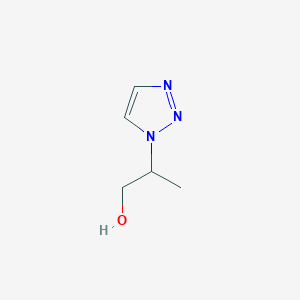

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

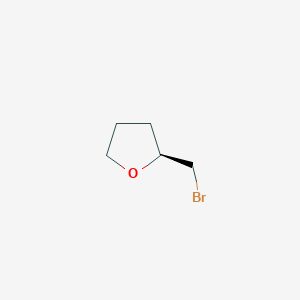

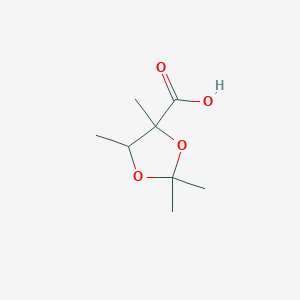

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[(4-Methoxybenzoyl)amino]benzoyl]amino]butanoic acid](/img/structure/B3384843.png)